gamma-Tocotrienol

Catalog No.
S528684
CAS No.
14101-61-2
M.F
C28H42O2
M. Wt
410.6 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
gamma-Tocotrienol

CAS Number

14101-61-2

Product Name

gamma-Tocotrienol

IUPAC Name

(2R)-2,7,8-trimethyl-2-[(3E,7E)-4,8,12-trimethyltrideca-3,7,11-trienyl]-3,4-dihydrochromen-6-ol

Molecular Formula

C28H42O2

Molecular Weight

410.6 g/mol

InChI

InChI=1S/C28H42O2/c1-20(2)11-8-12-21(3)13-9-14-22(4)15-10-17-28(7)18-16-25-19-26(29)23(5)24(6)27(25)30-28/h11,13,15,19,29H,8-10,12,14,16-18H2,1-7H3/b21-13+,22-15+/t28-/m1/s1

InChI Key

OTXNTMVVOOBZCV-WAZJVIJMSA-N

SMILES

CC1=C(C=C2CCC(OC2=C1C)(C)CCC=C(C)CCC=C(C)CCC=C(C)C)O

Solubility

Soluble in DMSO

Synonyms

gamma-tocotrienol, plastochromanol 8, plastochromanol 8, plastochromanol 3, tocotrienol, gamma

Canonical SMILES

CC1=C(C=C2CCC(OC2=C1C)(C)CCC=C(C)CCC=C(C)CCC=C(C)C)O

Isomeric SMILES

CC1=C(C=C2CC[C@@](OC2=C1C)(C)CC/C=C(\C)/CC/C=C(\C)/CCC=C(C)C)O

Description

The exact mass of the compound gamma-Tocotrienol is 410.3185 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrans - Benzopyrans - Chromans - Supplementary Records. It belongs to the ontological category of tocotrienol in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Lipids -> Prenol Lipids [PR] -> Quinones and hydroquinones [PR02] -> Vitamin E [PR0202]. However, this does not mean our product can be used or applied in the same or a similar way.
  • Compound and Origin

    Gamma-Tocotrienol is one of four tocotrienols, a type of vitamin E []. Vitamin E exists in eight natural forms, each with a chroman head group linked to either a saturated (phytyl) or unsaturated (farnesyl) tail []. γ-Tocotrienol belongs to the tocotrienol group due to its farnesyl tail, and the gamma designation refers to the specific methylation pattern on the chroman head group []. It's naturally found in sources like palm oil and rice bran oil [].

  • Significance in Research

    γ-Tocotrienol exhibits promising bioactivities, particularly its potential role in cancer prevention and treatment []. Ongoing research explores its effects on various cancer types and its mechanisms of action [].


Molecular Structure Analysis

  • Key Features

    The γ-Tocotrienol molecule consists of a chroman head group with three methyl groups (at positions 2, 7, and 8) linked to a farnesyl tail containing three double bonds [, ]. This farnesyl tail, with its unsaturation, differentiates γ-Tocotrienol from tocopherols (another form of vitamin E) which have saturated phytyl tails [].

  • Notable Aspects

    The farnesyl tail's unique structure is believed to contribute to γ-Tocotrienol's biological activity. The double bonds might influence its interaction with cellular membranes and its ability to be transported within the body [].


Chemical Reactions Analysis

  • Synthesis

  • Decomposition


Physical And Chemical Properties Analysis

  • Limited Data

    Specific data on γ-Tocotrienol's melting point, boiling point, and solubility is scarce in scientific literature. Due to its hydrophobic nature, it's likely more soluble in non-polar solvents like oils than in water [].

  • Stability

    Similar to other forms of vitamin E, γ-Tocotrienol is susceptible to oxidation and degradation under exposure to light, heat, and oxygen.

  • Potential Anticancer Effects: Research suggests γ-Tocotrienol's mechanism of action in cancer might involve multiple pathways []. It may:
    • Downregulate HMG-CoA reductase, an enzyme involved in cholesterol synthesis, potentially impacting cancer cell proliferation [].
    • Induce cell cycle arrest and apoptosis (programmed cell death) in cancer cells [].
    • Inhibit angiogenesis (formation of new blood vessels) by targeting specific receptors, limiting tumor growth [].

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

Solid

XLogP3

8.9

Exact Mass

410.3185

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

185QAE24TR

Other CAS

14101-61-2

Use Classification

Lipids -> Prenol Lipids [PR] -> Quinones and hydroquinones [PR02] -> Vitamin E [PR0202]

Dates

Modify: 2023-08-15
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3: Zhao L, Fang X, Marshall MR, Chung S. Regulation of Obesity and Metabolic Complications by Gamma and Delta Tocotrienols. Molecules. 2016 Mar 11;21(3):344. doi: 10.3390/molecules21030344. Review. PubMed PMID: 26978344.
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